Cas no 63485-73-4 (3-Methylisoquinolin-7-ol)

3-Methylisoquinolin-7-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Methylisoquinolin-7-ol
- 3-methyl-isoquinolin-7-ol
- 7-HYDROXY-3-METHYLISOQUINOLINE
- 3-Methyl-7-hydroxyisochinolin
- AK-43622
- ANW-47372
- BR-43622
- CTK8B5076
- SureCN1161585
- DB-357232
- 3-Methyl-7-hydroxyisoquinoline
- SCHEMBL1161585
- AS-58281
- W17783
- DTXSID70490691
- AKOS015920390
- 63485-73-4
- MFCD18448402
- CS-0061350
- EN300-3182909
- UWFGJQKHZPXWKV-UHFFFAOYSA-N
-
- MDL: MFCD18448402
- Inchi: InChI=1S/C10H9NO/c1-7-4-8-2-3-10(12)5-9(8)6-11-7/h2-6,12H,1H3
- InChI Key: UWFGJQKHZPXWKV-UHFFFAOYSA-N
- SMILES: CC1=CC2=CC=C(C=C2C=N1)O
Computed Properties
- Exact Mass: 159.06847
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- Density: 1.210
- Melting Point: 252-255 ºC
- Boiling Point: 330 ºC
- Flash Point: 153 ºC
- PSA: 33.12
3-Methylisoquinolin-7-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3182909-10g |
3-methylisoquinolin-7-ol |
63485-73-4 | 10g |
$4667.0 | 2023-09-05 | ||
abcr | AB513265-1 g |
3-Methylisoquinolin-7-ol; . |
63485-73-4 | 1g |
€1469.30 | 2023-06-14 | ||
Enamine | EN300-3182909-10.0g |
3-methylisoquinolin-7-ol |
63485-73-4 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
Enamine | EN300-3182909-0.05g |
3-methylisoquinolin-7-ol |
63485-73-4 | 95.0% | 0.05g |
$912.0 | 2025-03-19 | |
Enamine | EN300-3182909-1.0g |
3-methylisoquinolin-7-ol |
63485-73-4 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
Enamine | EN300-3182909-0.5g |
3-methylisoquinolin-7-ol |
63485-73-4 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 | |
Chemenu | CM145840-1g |
3-Methylisoquinolin-7-ol |
63485-73-4 | 95% | 1g |
$729 | 2021-08-05 | |
Enamine | EN300-3182909-2.5g |
3-methylisoquinolin-7-ol |
63485-73-4 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
Enamine | EN300-3182909-0.1g |
3-methylisoquinolin-7-ol |
63485-73-4 | 95.0% | 0.1g |
$956.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131990-50mg |
3-Methylisoquinolin-7-ol |
63485-73-4 | 97% | 50mg |
¥16416.00 | 2024-05-05 |
3-Methylisoquinolin-7-ol Related Literature
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
Additional information on 3-Methylisoquinolin-7-ol
Research Brief on 3-Methylisoquinolin-7-ol (CAS: 63485-73-4): Recent Advances and Applications in Chemical Biology and Medicine
3-Methylisoquinolin-7-ol (CAS: 63485-73-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies have highlighted its role as a key intermediate in the development of novel pharmacophores and its promising biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
One of the most notable advancements in the study of 3-Methylisoquinolin-7-ol is its application in the synthesis of isoquinoline derivatives, which are known for their diverse pharmacological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Methylisoquinolin-7-ol exhibit potent inhibitory effects against specific kinases involved in cancer progression. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, leading to the identification of several promising candidates for further preclinical evaluation.
In addition to its anticancer potential, recent research has explored the antimicrobial properties of 3-Methylisoquinolin-7-ol. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that this compound and its derivatives exhibit significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, suggesting a novel pathway for combating antibiotic resistance.
Another area of interest is the compound's role in neuropharmacology. Preliminary studies published in 2023 indicate that 3-Methylisoquinolin-7-ol derivatives may modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These findings open new avenues for the development of therapeutics targeting neurological disorders such as Parkinson's disease and depression. However, further in vivo studies are required to validate these effects and assess potential toxicity.
The synthesis and scalability of 3-Methylisoquinolin-7-ol have also been subjects of recent investigation. A 2023 study in Organic Process Research & Development presented an optimized synthetic route that improves yield and reduces environmental impact through greener chemistry approaches. This advancement is critical for facilitating large-scale production and enabling further pharmacological studies.
In conclusion, 3-Methylisoquinolin-7-ol (CAS: 63485-73-4) represents a versatile scaffold with broad applications in drug discovery and chemical biology. Recent studies underscore its potential as a lead compound for developing therapeutics targeting cancer, infectious diseases, and neurological disorders. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and advancing promising derivatives through preclinical and clinical trials.
63485-73-4 (3-Methylisoquinolin-7-ol) Related Products
- 613-21-8(2-Methylquinolin-6-ol)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
